Cas no 5575-41-7 (Spirost-5-en-3-ol,3-bromobenzoate, (3b,25R)- (9CI))

Spirost-5-en-3-ol,3-bromobenzoate, (3b,25R)- (9CI) structure
5575-41-7 structure
Product Name:Spirost-5-en-3-ol,3-bromobenzoate, (3b,25R)- (9CI)
CAS-nummer:5575-41-7
MF:C11H11N3S
MW:217.290140390396
CID:385854
PubChem ID:658860
Update Time:2025-04-19

Spirost-5-en-3-ol,3-bromobenzoate, (3b,25R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Spirost-5-en-3-ol,3-bromobenzoate, (3b,25R)- (9CI)
    • SCHEMBL13401049
    • 4-allyl-5-phenyl-1,2,4-triazole-3-thione
    • 3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • CCG-15892
    • 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
    • AKOS000273952
    • 4-allyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
    • 1,2,4-Triazol-5(4H)-thione, 4-allyl-3-phenyl-
    • SR-01000000940-2
    • BRD-K71025923-001-06-7
    • IDI1_020155
    • CCG-12279
    • CHEMBL1329421
    • MLS000027438
    • AKOS000100202
    • ChemDiv3_001189
    • 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
    • 3-PHENYL-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
    • EN300-04288
    • DTXSID60971126
    • NCGC00018994-02
    • F0300-0188
    • VS-04854
    • CBMicro_025239
    • HMS1693H22
    • NCGC00018994-01
    • 4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
    • CS-0307660
    • SR-01000415008-2
    • 23714-53-6
    • 3-phenyl-4-prop-2-enyl-1,2,4-triazoline-5-thione
    • HMS2346L15
    • SMR000059237
    • ZLSZMYUZPQLFCY-UHFFFAOYSA-N
    • Z56862316
    • SR-01000415008-1
    • 5575-41-7
    • 4-allyl-5-phenyl-2,4-dihydro-[1,2,4]triazole-3-thione
    • MFCD00519064
    • AB00089964-01
    • 5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
    • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
    • HMS1476G01
    • BB 0217279
    • SR-01000000940
    • SR-01000415008
    • BIM-0025188.P001
    • EU-0003116
    • 3-phenyl-4-prop-2-enyl-1H-1, 2, 4-triazole-5-thione
    • BRD-K71025923-001-01-8
    • 4-Allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione #
    • Inchi: 1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
    • InChI-sleutel: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(C2C=CC=CC=2)N1CC=C

Berekende eigenschappen

  • Exacte massa: 217.067
  • Monoisotopische massa: 217.067
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 292
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 59.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 303.1°Cat760mmHg
  • Vlampunt: 137.1°C
  • Brekindex: 1.643
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